Aletamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de aletamina implica varios pasos. Un método común comienza con la reacción de la bencetanamina con bromuro de alilo para formar alfa-alilfeniletilamina. Este intermedio se convierte entonces en su sal de hidrocloruro mediante la reacción con ácido clorhídrico .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de aletamina suele seguir la misma ruta sintética pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza del producto final.

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de aletamina se somete a diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar las correspondientes cetonas o aldehídos.

Reducción: Las reacciones de reducción pueden convertirlo en aminas secundarias o terciarias.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, en las que el grupo alilo puede ser reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como los haluros o las aminas pueden utilizarse en condiciones básicas.

Productos Principales Formados:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de feniletilaminas sustituidas.

Análisis De Reacciones Químicas

Metabolism of Ketamine Hydrochloride

Ketamine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2B6 and CYP2A6, producing pharmacologically active metabolites:

Key Metabolic Pathways

-

N-Dealkylation :

Ketamine is demethylated to norketamine (primary metabolite), retaining 1/3 of ketamine’s anesthetic potency.

-

Hydroxylation :

Norketamine is hydroxylated on the cyclohexane ring to form hydroxynorketamine.

-

Non-Enzymatic Dehydration :

Hydroxynorketamine loses water to form dehydronorketamine.

Key Research Findings

-

Enantiomer Effects : S-ketamine is 2–4× more potent than R-ketamine due to differences in receptor binding and metabolism .

-

Flow Reactor Advantages : Continuous flow synthesis improves purity (>99%) and reduces batch-to-batch variability compared to traditional methods .

-

Impurity Control : Optimized washing steps reduce residue on ignition from 3.00% to <0.10%, enhancing product quality .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antidepressant Research

- Aletamine hydrochloride may exhibit antidepressant properties similar to those observed in ketamine, which has been extensively studied for its rapid antidepressant effects. While direct studies on aletamine are sparse, the mechanism of action involving NMDA receptor antagonism and modulation of glutamatergic transmission could be relevant .

-

Neurological Disorders

- Given its structural characteristics, aletamine could potentially be explored for therapeutic applications in neurological disorders such as depression, anxiety, and possibly neurodegenerative diseases. The existing literature on related compounds indicates that modulation of neurotransmitter systems can lead to significant improvements in symptoms associated with these conditions .

- Pain Management

Case Studies and Clinical Evidence

While direct clinical evidence specifically for this compound is limited, insights can be drawn from related compounds:

- Ketamine Infusions : A study involving repeated ketamine infusions demonstrated significant efficacy in patients with treatment-resistant depression (TRD). Patients experienced rapid symptom relief within hours of administration, suggesting that compounds with similar mechanisms might yield comparable results .

- Status Asthmaticus Treatment : Case reports have highlighted the successful use of ketamine in managing severe asthma exacerbations. These findings suggest that aletamine could also be investigated for respiratory conditions due to its potential bronchodilatory effects .

Research Trends and Future Directions

The exploration of this compound's applications is still in its infancy. However, ongoing research into related compounds indicates several promising avenues:

- Neuropharmacology : Continued investigation into the neuropharmacological effects of aletamine could reveal new therapeutic strategies for mood disorders.

- Analgesic Development : Further studies could assess the efficacy of aletamine in pain management protocols, particularly for patients unresponsive to conventional therapies.

Data Summary Table

| Application Area | Potential Effects | Supporting Evidence |

|---|---|---|

| Antidepressant Research | Rapid symptom relief | Studies on ketamine's effects on TRD |

| Neurological Disorders | Modulation of neurotransmitter systems | Literature on phenethylamines |

| Pain Management | Analgesic properties | Evidence from related compound studies |

| Respiratory Conditions | Potential bronchodilation | Case reports on ketamine use in asthma |

Mecanismo De Acción

El mecanismo de acción exacto del hidrocloruro de aletamina no se conoce completamente. Se cree que ejerce sus efectos al interactuar con los sistemas de neurotransmisores en el cerebro. Puede actuar como un débil antagonista de la dopamina y un agonista de alta afinidad del receptor kappa-opioide . Estas interacciones pueden influir en el estado de ánimo, la percepción y la sensación de dolor.

Compuestos Similares:

Anfetamina: Ambos compuestos pertenecen a la familia de las feniletilaminas y tienen propiedades estimulantes.

Metanfetamina: Similar en estructura y función, pero con mayor potencia y potencial de abuso.

Metilfenidato: Se utiliza para fines terapéuticos similares pero con una estructura química diferente.

Unicidad: El hidrocloruro de aletamina es único debido a su combinación de propiedades antidepresivas, neuroprotectoras y analgésicas. A diferencia de otras feniletilaminas, tiene un perfil de actividad distinto que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Amphetamine: Both compounds belong to the phenethylamine family and have stimulant properties.

Methamphetamine: Similar in structure and function, but with higher potency and abuse potential.

Methylphenidate: Used for similar therapeutic purposes but with a different chemical structure.

Uniqueness: Aletamine Hydrochloride is unique due to its combination of antidepressant, neuroprotective, and analgesic properties. Unlike other phenethylamines, it has a distinct activity profile that makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Aletamine hydrochloride, chemically known as α-allylphenethylamine, is an organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenethylamine backbone with an allyl group at the alpha position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity

- A study highlighted that derivatives of Aletamine exhibited significant antiviral activity against H5N1 virus, with growth inhibition values reaching up to 91.2% while maintaining low cytotoxicity levels .

- The mechanism of action involves increasing lipophilicity and electron-withdrawing properties of substituents on the anilide ring, enhancing antiviral efficacy .

2. Antimicrobial Properties

- Aletamine has shown promising results against various bacterial strains. For instance, it demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

- The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Anticancer Potential

- Research indicates that Aletamine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, including pancreatic carcinoma and breast cancer cells. IC50 values for these compounds were reported in nanomolar concentrations, suggesting strong antiproliferative effects .

- The proposed mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | H5N1 Virus | 91.2% inhibition | Lipophilicity enhancement |

| Antimicrobial | Pseudomonas aeruginosa | Effective (Inhibition Zone: 22 mm) | Membrane disruption |

| Klebsiella pneumoniae | Effective (Inhibition Zone: 25 mm) | Metabolic pathway inhibition | |

| Anticancer | Pancreatic Carcinoma | IC50: 20.1 nM | Tubulin polymerization interference |

| Breast Cancer (MCF-7) | IC50: 14 nM | ROS generation leading to apoptosis |

Case Studies

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral potential of Aletamine derivatives against H5N1. The results indicated a strong correlation between the chemical structure modifications and enhanced antiviral activity, suggesting a pathway for developing effective antiviral agents against emerging viral threats.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of Aletamine derivatives on various cancer cell lines. The findings revealed that specific modifications to the phenethylamine structure significantly increased cytotoxicity, indicating that Aletamine could serve as a lead compound for novel anticancer therapies.

Propiedades

Número CAS |

4255-24-7 |

|---|---|

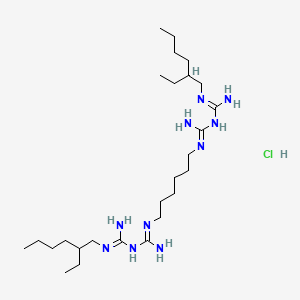

Fórmula molecular |

C26H57ClN10 |

Peso molecular |

545.3 g/mol |

Nombre IUPAC |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

Clave InChI |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

C=CCC(CC1=CC=CC=C1)N.Cl |

SMILES canónico |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

4255-24-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

4255-23-6 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

aletamine aletamine hydrochloride aletamine hydrochloride, (+-)-isomer alfetadrine alfetamin alfetamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.